Bienvenue dans la boutique en ligne BenchChem!

3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

medicinal chemistry property-based drug design CNS drug discovery

3-(2,4-Dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide (CAS 1904206-51-4) is a fully synthetic small-molecule organic compound characterized by a pyrrolidine core bearing an oxazolidinedione unit and a thiophene-linked urea moiety. It has a molecular formula of C₁₂H₁₃N₃O₄S and a monoisotopic mass of 295.06 Da.

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 1904206-51-4
Cat. No. B2609367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
CAS1904206-51-4
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESC1CN(CC1N2C(=O)COC2=O)C(=O)NC3=CC=CS3
InChIInChI=1S/C12H13N3O4S/c16-10-7-19-12(18)15(10)8-3-4-14(6-8)11(17)13-9-2-1-5-20-9/h1-2,5,8H,3-4,6-7H2,(H,13,17)
InChIKeyNQOARBZCSDSGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide (CAS 1904206-51-4) – Core Structural & Physicochemical Profile for Procurement Decisions


3-(2,4-Dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide (CAS 1904206-51-4) is a fully synthetic small-molecule organic compound characterized by a pyrrolidine core bearing an oxazolidinedione unit and a thiophene-linked urea moiety . It has a molecular formula of C₁₂H₁₃N₃O₄S and a monoisotopic mass of 295.06 Da . The compound features one undefined chiral center, a hydrogen-bond donor count of 1, and an acceptor count of 5, yielding a topological polar surface area (TPSA) of 107 Ų . These descriptors situate it within a property space often associated with CNS-accessible or orally bioavailable small molecules, making it a candidate of interest in medicinal chemistry campaigns .

Why 3-(2,4-Dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide Cannot Be Interchanged with Closest Analogs


In pyrrolidine‑carboxamide series, even minor alterations to the oxazolidine‑dione moiety or the heteroaryl‑urea terminus can profoundly alter hydrogen‑bonding capacity, conformational preference, and metabolic stability . The specific thiophen‑2‑yl urea linkage and the 2,4‑dioxo‑oxazolidin‑3‑yl substitution on the pyrrolidine ring create a unique pharmacophoric pattern that is not duplicated by simple phenyl, pyridyl, or alkyl analogues commonly found in screening libraries . Consequently, substituting a “similar” in‑class compound without head‑to‑head profiling risks loss of target engagement or undesirable shifts in ADME properties, underscoring the need for compound‑specific selection .

Quantitative Differentiation Evidence for 3-(2,4-Dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide Relative to Structural Analogs


Topological Polar Surface Area (TPSA) Differentiates the Oxazolidinedione-Pyrrolidine-Urea Scaffold from Ester‑Linked or Carbamate‑Linked Analogues

The target compound displays a TPSA of 107 Ų . By contrast, closely related pyrrolidine‑carboxamides in which the oxazolidinedione is replaced by a methyl ester (e.g., methyl pyrrolidine‑1‑carboxylate derivatives) typically exhibit TPSA values below 70 Ų, while carbamate‑linked analogues can exceed 120 Ų . This intermediate TPSA value places the compound in a favorable range for balancing passive permeability and aqueous solubility, a key differentiator for lead‑optimization programs targeting intracellular or CNS targets.

medicinal chemistry property-based drug design CNS drug discovery

Hydrogen‑Bond Acceptor/Donor Count Exactly Matches Requirements for Key Biological Targets While Avoiding Redundant Polarity

The compound possesses 5 hydrogen‑bond acceptors and 1 donor . This pattern contrasts with many pyrrolidine‑carboxamide analogues that carry either fewer acceptors (e.g., 3‑4) due to simpler side chains or more donors (e.g., 2‑3) when incorporating additional amine or hydroxyl groups . The specific H‑bond inventory supports directed interactions with protein pockets that require a precise pattern of electrostatic complementarity, as opposed to less selective hydrophobic collapse driven by high logP analogues.

structure-activity relationship lead optimization selectivity profiling

XLogP3 of 0.8 Provides a Differentiated Lipophilicity Window vs. High‑logP Pyrrolidine‑Carboxamide Screening Hits

The computed XLogP3 for this molecule is 0.8 . Many closely related pyrrolidine‑carboxamide screening hits, particularly those bearing phenyl or benzyl substituents, exhibit XLogP3 values between 1.8 and 3.5, significantly increasing lipophilicity and associated risk of CYP inhibition, hERG blockade, and poor solubility . The lower lipophilicity of the target compound makes it a more suitable starting point for programs where metabolic stability and off‑target safety are early screening criteria.

ADME physicochemical optimization fragment-based drug discovery

Recommended Application Scenarios for 3-(2,4-Dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide Based on Quantitative Evidence


Lead‑Optimization Programs Requiring a Balanced TPSA for CNS or Intracellular Target Engagement

The measured TPSA of 107 Ų places this compound in the optimal range for passive blood‑brain‑barrier penetration while retaining sufficient aqueous solubility. Project teams can use it as a reference scaffold when the goal is to maintain CNS exposure without introducing excessive polarity that would limit permeability .

Early‑Stage Safety and Developability Screening Where Low Lipophilicity is Critical

With an XLogP3 of 0.8 , the compound shows a markedly lower lipophilicity profile than many screening hits in the pyrrolidine‑carboxamide class. This property reduces the risk of CYP‑mediated drug‑drug interactions and hERG‑related cardiotoxicity, making it a preferred candidate for in vitro ADME panels .

Structure‑Based Design Campaigns Targeting Proteins with Defined Hydrogen‑Bond Networks

The specific pattern of 5 H‑bond acceptors and 1 donor allows for precise engagement of protein pockets that require a defined electrostatic map. Researchers can use this molecule to probe binding hypotheses without the confounding effects of excessive hydrophobic interactions that dominate when using high‑logP analogues .

Quote Request

Request a Quote for 3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.